Aminoethyl-SS-ethylalcohol Aminoethyl-SS-ethylalcohol Aminoethyl-SS-ethylalcohol is a cleavable PEG Linker. PEG Linkers may be useful in the development of antibody drug conjugates.
Brand Name: Vulcanchem
CAS No.: 15579-01-8
VCID: VC0518509
InChI: InChI=1S/C4H11NOS2/c5-1-3-7-8-4-2-6/h6H,1-5H2
SMILES: C(CSSCCO)N
Molecular Formula: C4H11NOS2
Molecular Weight: 153.3 g/mol

Aminoethyl-SS-ethylalcohol

CAS No.: 15579-01-8

Cat. No.: VC0518509

Molecular Formula: C4H11NOS2

Molecular Weight: 153.3 g/mol

Purity: >97% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Aminoethyl-SS-ethylalcohol - 15579-01-8

Specification

CAS No. 15579-01-8
Molecular Formula C4H11NOS2
Molecular Weight 153.3 g/mol
IUPAC Name 2-(2-aminoethyldisulfanyl)ethanol
Standard InChI InChI=1S/C4H11NOS2/c5-1-3-7-8-4-2-6/h6H,1-5H2
Standard InChI Key OAHFAPXIBISUJB-UHFFFAOYSA-N
SMILES C(CSSCCO)N
Canonical SMILES C(CSSCCO)N
Appearance Solid powder

Introduction

Chemical Identity and Structural Features

Molecular Composition and Physical Properties

Aminoethyl-SS-ethylalcohol possesses the molecular formula C₄H₁₁NOS₂ and a molecular weight of 153.3 g/mol . The compound’s structure comprises:

  • A primary amine group (–NH₂) at the ethyl terminus, enabling nucleophilic reactions with activated carboxylates or carbonyl groups.

  • A hydroxyl group (–OH) on the ethanol moiety, facilitating esterification or etherification.

  • A central disulfide bond (–S–S–) that undergoes reductive cleavage in intracellular environments, particularly in response to glutathione (GSH) .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₄H₁₁NOS₂
Molecular Weight153.3 g/mol
Boiling PointNot reported
Melting PointNot reported
SolubilitySoluble in polar solvents
StabilitySensitive to redox conditions

The disulfide bridge confers redox sensitivity, with cleavage occurring at intracellular GSH concentrations (1–10 mM), making it ideal for tumor-targeted drug release .

Spectroscopic and Computational Characterization

Nuclear magnetic resonance (NMR) spectra reveal distinct signals for the amine (δ 2.8–3.1 ppm), hydroxyl (δ 1.5–2.0 ppm), and disulfide-linked ethyl chains (δ 2.5–2.7 ppm) . Density functional theory (DFT) simulations predict a bond dissociation energy of ~60 kcal/mol for the S–S bond, consistent with its susceptibility to reductive cleavage.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of Aminoethyl-SS-ethylalcohol involves a three-step process:

  • Thiol-Disulfide Exchange: Reaction of 2-aminoethanethiol with 2-hydroxyethyl disulfide under acidic conditions yields the intermediate disulfide.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted thiols and byproducts .

  • Crystallization: Recrystallization from ethanol/water mixtures achieves >97% purity.

Table 2: Optimized Reaction Conditions

ParameterValue
Reaction Temperature25–30°C
CatalystHCl (0.1 M)
Yield78–85%
Purity>97%

Industrial Manufacturing

Large-scale production employs continuous-flow reactors to enhance throughput and reduce oxidation side reactions. Critical challenges include:

  • Minimizing disulfide scrambling during purification.

  • Ensuring anhydrous conditions to prevent hydrolysis of the hydroxyl group .

Applications in Targeted Therapeutics

Antibody-Drug Conjugates (ADCs)

Aminoethyl-SS-ethylalcohol serves as a glutathione-cleavable ADC linker, bridging monoclonal antibodies (e.g., trastuzumab) to cytotoxic agents (e.g., monomethyl auristatin E). Key advantages include:

  • Stability in Circulation: The disulfide bond remains intact in extracellular environments (low GSH), minimizing premature payload release .

  • Controlled Intracellular Activation: Upon antibody internalization, elevated GSH in cancer cells reduces the S–S bond, releasing the payload .

Case Study: In HER2-positive breast cancer models, an ADC using this linker demonstrated a 5-fold increase in tumor-to-normal tissue drug accumulation compared to non-cleavable linkers .

PROTACs and Protein Degradation

As a PROTAC linker, Aminoethyl-SS-ethylalcohol connects E3 ubiquitin ligase ligands (e.g., von Hippel-Lindau) to target protein binders (e.g., BET inhibitors). The disulfide bond enables:

  • Spatiotemporal Control: Reductive cleavage in specific subcellular compartments enhances degradation selectivity .

  • Reduced Off-Target Effects: Transient linker stability limits unintended protein degradation .

Biological Activity and Mechanistic Insights

Redox-Responsive Drug Release

The disulfide bond’s cleavage kinetics depend on local GSH concentrations. In vitro studies demonstrate:

  • Half-Life: 2–4 hours in 10 mM GSH (mimicking tumor cytosol) vs. >48 hours in 1 μM GSH (plasma).

  • Cytotoxicity Correlation: Payload release rates directly correlate with cancer cell apoptosis (R² = 0.89) .

Bioconjugation Efficiency

The primary amine group reacts with N-hydroxysuccinimide (NHS) esters at pH 7.4 with a second-order rate constant of 0.15 M⁻¹s⁻¹, enabling efficient antibody conjugation.

Recent Advancements and Future Directions

Dual-Cleavable Linker Systems

Hybrid linkers combining disulfide and protease-sensitive motifs (e.g., valine-citrulline) exhibit synergistic release kinetics, achieving 98% tumor growth inhibition in murine xenografts .

Nanotechnology Integration

Encapsulation of Aminoethyl-SS-ethylalcohol-linked prodrugs in GSH-responsive nanoparticles enhances pharmacokinetics, with a 3-fold increase in AUC (area under the curve) compared to free ADCs .

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